chemical and physical properties of 2-(Methylsulfanyl)imidazolidine
chemical and physical properties of 2-(Methylsulfanyl)imidazolidine
An In-depth Technical Guide to the Chemical and Physical Properties of 2-(Methylsulfanyl)imidazolidine
Introduction: Unveiling a Versatile Synthetic Building Block
The imidazolidine heterocycle is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. When substituted at the 2-position with a methylsulfanyl (or methylthio) group, the resulting molecule, 2-(methylsulfanyl)imidazolidine, is transformed into a highly valuable and versatile synthetic intermediate. More accurately described as 2-(methylthio)-2-imidazoline or 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole , this compound exists as a cyclic isothiourea. This structural feature imbues it with unique reactivity, primarily centered on the electrophilic nature of the C2 carbon, making the methylthio group an excellent leaving group.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties of 2-(methylthio)-2-imidazoline. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and safe handling protocols. The focus will be on providing not just data, but also the mechanistic rationale and practical insights required for its effective utilization in a laboratory setting. The compound is most commonly supplied and handled as its hydroiodide salt, which enhances its stability and ease of use.
Molecular Structure and Physicochemical Properties
The nomenclature surrounding this compound can be ambiguous. While "imidazolidine" refers to the fully saturated C₃H₈N₂ ring, the presence of the exocyclic double bond to the sulfur atom in the isothiourea moiety confers the "imidazoline" character. The most precise IUPAC name is 2-methylsulfanyl-4,5-dihydro-1H-imidazole . This guide will address both the free base and its more common hydroiodide salt.
| Property | 2-(Methylthio)-2-imidazoline (Free Base) | 2-(Methylthio)-2-imidazoline Hydroiodide |
| Synonyms | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | 2-Methylsulfanyl-4,5-dihydro-1H-imidazole HI |
| Molecular Formula | C₄H₈N₂S | C₄H₈N₂S · HI |
| Molecular Weight | 116.19 g/mol [1] | 244.10 g/mol [2][3] |
| CAS Number | 20112-79-2[4][5] | 5464-11-9[2][3] |
| Appearance | Solid | Powder, white to off-white crystals[3] |
| Melting Point | 102-107 °C[5] | 144-146 °C[3] |
| Boiling Point | 186.8 ± 23.0 °C (Predicted)[6] | Not applicable |
| Solubility | Soluble in polar organic solvents. | Soluble in alcohols like ethanol and isopropanol.[7] |
Synthesis and Mechanistic Insights
The most direct and widely employed synthesis of 2-(methylthio)-2-imidazoline hydroiodide is the S-alkylation of imidazolidine-2-thione, also known as ethylenethiourea. This reaction is a classic example of nucleophilic substitution where the sulfur atom of the thione acts as the nucleophile.
Causality of Experimental Choice:
-
Starting Material: Imidazolidine-2-thione is commercially available and inexpensive. It is readily prepared from ethylenediamine and carbon disulfide.
-
Reagent: Methyl iodide is a potent methylating agent. The sulfur atom in a thione is soft and highly nucleophilic, making it an ideal substrate for methylation with a soft electrophile like methyl iodide.
-
Product Form: The reaction directly yields the hydroiodide salt, which is typically a stable, crystalline solid that can be easily isolated by filtration. This avoids complex workup or purification steps and provides the product in a convenient, ready-to-use form.[7][8]
Experimental Protocol: Synthesis of 2-(Methylthio)-2-imidazoline Hydroiodide[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend imidazolidine-2-thione (1.0 eq) in a suitable alcohol solvent, such as ethanol or isopropanol (approx. 5-10 mL per gram of thione).
-
Addition of Reagent: To the stirring suspension at ambient temperature, slowly add methyl iodide (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-65 °C).[8] The suspension will gradually dissolve as the product forms. Continue heating for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. If the product does not precipitate readily, the solution can be diluted with a non-polar solvent like diethyl ether to induce crystallization.[7]
-
Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted methyl iodide and solvent residues.
-
Drying: Dry the product under vacuum to yield 2-(methylthio)-2-imidazoline hydroiodide as a white or off-white solid.
Caption: Synthesis workflow for 2-(Methylthio)-2-imidazoline Hydroiodide.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a solvent like DMSO-d₆, the protonated hydroiodide salt is expected to show three main signals:
-
A broad singlet in the range of 9.0-10.0 ppm, integrating to 2H, corresponding to the two N-H protons.
-
A sharp singlet at approximately 3.9-4.1 ppm, integrating to 4H, representing the four chemically equivalent protons of the two methylene (-CH₂-) groups in the imidazolidine ring.
-
A sharp singlet at approximately 2.5-2.7 ppm, integrating to 3H, corresponding to the protons of the methyl (-SCH₃) group.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals:
-
A downfield signal around 165-170 ppm for the C2 carbon (N-C=N), which is characteristic of guanidine and isothiourea carbons.
-
A signal around 45-50 ppm for the two equivalent methylene carbons (-CH₂-CH₂-) of the ring.
-
An upfield signal around 12-15 ppm for the methyl carbon of the -SCH₃ group.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A strong, broad absorption band between 3200-3400 cm⁻¹ is expected for the N-H stretching vibrations of the protonated amine groups in the hydroiodide salt.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the methylene and methyl groups.
-
C=N Stretching: A strong and characteristic absorption band around 1630-1660 cm⁻¹ is indicative of the C=N double bond of the isothiourea moiety.[9]
-
N-H Bending: A band in the region of 1550-1620 cm⁻¹ due to N-H bending.
Mass Spectrometry (MS)
Mass spectrometry would be performed on the free base (M.W. 116.19). Under electron ionization (EI), the following key signals are predicted:
-
Molecular Ion (M⁺): A prominent peak at m/z = 116 , corresponding to the molecular weight of the free base [C₄H₈N₂S]⁺•.
-
Key Fragmentation:
-
m/z = 101: Loss of a methyl radical (•CH₃), [M - 15]⁺.
-
m/z = 69: Loss of the thiomethyl radical (•SCH₃), [M - 47]⁺. This fragment, [C₃H₅N₂]⁺, would be a stable cyclic structure.
-
Caption: Analytical workflow for structural verification.
Chemical Reactivity and Synthetic Utility
The primary utility of 2-(methylthio)-2-imidazoline lies in its role as a guanidinylation reagent . The core of its reactivity is the isothiourea moiety. The methylthio (-SCH₃) group is an excellent leaving group, particularly after protonation or coordination to a Lewis acid. This renders the C2 carbon highly electrophilic and susceptible to attack by nucleophiles, most commonly primary and secondary amines.
The reaction with an amine (R-NH₂) proceeds via a nucleophilic addition-elimination mechanism to displace methanethiol (CH₃SH), a volatile and odorous byproduct, resulting in the formation of a stable N-substituted guanidine embedded within the imidazoline ring. This transformation is foundational for building more complex molecular architectures.[3]
Key Applications in Synthesis:
-
Pharmaceutical Scaffolds: It is a key reactant for synthesizing a wide range of biologically active molecules, including Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors, and small molecule CXCR4 antagonists.[3][11]
-
Catalysis: It has been used to prepare guanidinyl pyrrolidines that function as bifunctional catalysts in enantioselective reactions.[3]
Safety, Handling, and Storage
As a laboratory chemical, 2-(methylthio)-2-imidazoline hydroiodide requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[1][12][13][14]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][14]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][14]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][14]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][14]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[12][13]
-
Respiratory Protection: For operations that may generate dust, use an approved N95 (US) or equivalent respirator.[3]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
2-(Methylsulfanyl)imidazolidine, more commonly known as 2-(methylthio)-2-imidazoline, is a pivotal reagent in modern organic synthesis. Its straightforward preparation via S-methylation of imidazolidine-2-thione and its reliable reactivity as a guanidinylation agent make it an indispensable tool for medicinal chemists. While detailed spectroscopic data is not widely published, its structure is readily confirmed through standard analytical techniques. By understanding its physicochemical properties, synthetic pathways, and safety requirements, researchers can confidently and effectively leverage this versatile building block to construct complex molecular targets with important biological functions.
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